molecular formula C13H8Cl2N4OS B3160944 N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea CAS No. 866156-70-9

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea

Cat. No.: B3160944
CAS No.: 866156-70-9
M. Wt: 339.2 g/mol
InChI Key: HRLDDHFOKPRPLQ-UHFFFAOYSA-N
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Description

Product Overview N-(1,2,3-Benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea is a synthetic organic compound with the molecular formula C 13 H 8 Cl 2 N 4 OS and a molecular weight of 339.20 g/mol (CAS Registry Number: 866156-70-9) . This urea derivative features a benzothiadiazole heterocycle and a 2,4-dichlorophenyl group, forming a structure of significant interest in medicinal chemistry and materials science research. Research Applications and Potential While the biological activity of this specific compound is not fully documented, its molecular architecture shares key characteristics with pharmacologically active hybrids. The benzothiadiazole scaffold is a recognized privileged structure in drug discovery . Recent studies on structurally similar compounds, particularly those incorporating benzothiadiazole and chloro-substituted aryl rings, have demonstrated promising anti-cancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) . Notably, such hybrids have shown potent activity against breast cancer cell lines (e.g., T47D), inducing apoptosis and inhibiting key signaling pathways like PI3K/AKT/mTOR . The presence of the 2,4-dichlorophenyl group is a significant feature, as incorporating chloro-substitutions on phenyl rings has been shown in structure-activity relationship (SAR) studies to increase anti-cancer potency by enhancing hydrophobic interactions in the ATP-binding pocket of kinases . Beyond biomedical applications, the benzothiadiazole core is a strong electron-accepting unit widely used in the development of advanced materials . When incorporated into donor-acceptor (D-A) systems, benzothiadiazole derivatives can serve as key components in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells due to their unique electrochemical and photoluminescence properties . Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4OS/c14-7-1-3-10(9(15)5-7)17-13(20)16-8-2-4-12-11(6-8)18-19-21-12/h1-6H,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLDDHFOKPRPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)NC3=C(C=C(C=C3)Cl)Cl)N=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202242
Record name N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866156-70-9
Record name N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866156-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-1,2,3-Benzothiadiazol-5-yl-N′-(2,4-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea typically involves the reaction of 1,2,3-benzothiadiazole with 2,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,2,3-benzothiadiazol-5-yl)-N’-(2,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety can contribute to the compound’s ability to bind to specific sites, while the dichlorophenyl group may enhance its stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two urea derivatives from the provided evidence, focusing on structural, physicochemical, and inferred functional differences.

Structural and Substituent Variations

N-[5-(1,1-Dimethylethyl)-1,3,4-Thiadiazol-2-yl]-N,N'-Dimethylurea (CAS 34014-18-1)

  • Key Features :

  • A 1,3,4-thiadiazole ring substituted with a tert-butyl group at position 3.
  • Dimethylurea backbone.
    • Comparison :
  • Dimethyl substitution on the urea nitrogen may decrease hydrogen-bonding capacity relative to the dichlorophenyl group in the target structure.

1-(4-Chlorophenyl)-3-[2-(4-Methylthiadiazol-5-yl)sulfanylethyl]urea (CAS 478077-55-3)

  • Key Features :

  • 4-Chlorophenyl group and a methyl-substituted 1,2,3-thiadiazole linked via a sulfanylethyl chain.
  • Molecular formula: C₁₂H₁₃ClN₄OS₂; molar mass: 328.84 g/mol.
    • Comparison :
  • The 2,4-dichlorophenyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to the mono-chlorinated phenyl in this analog.
  • The benzothiadiazole system (vs. methylthiadiazole) may improve aromatic stacking interactions in biological systems.

Physicochemical and Functional Implications

Parameter Target Compound (Inferred) CAS 34014-18-1 CAS 478077-55-3
Aromatic System Benzothiadiazole (electron-deficient) 1,3,4-Thiadiazole (moderately polar) 1,2,3-Thiadiazole (methyl-substituted)
Substituent Effects 2,4-Dichlorophenyl (strong EWG*) tert-Butyl (steric bulk) 4-Chlorophenyl (moderate EWG)
Molecular Weight ~350–370 g/mol (estimated) Not specified 328.84 g/mol
Lipophilicity (LogP) Higher (due to dichloro group) Likely lower Moderate (Cl + methylthiadiazole)
Potential Applications Agrochemical (herbicide/fungicide) Unknown (steric hindrance limits) Agrochemical or antimicrobial

*EWG = Electron-Withdrawing Group

Key Research Findings (Inferred)

  • Bioactivity: The dichlorophenyl group in the target compound may enhance membrane permeability and target affinity compared to mono-chlorinated analogs .
  • Synthetic Challenges : Introducing a benzothiadiazole moiety requires precise regioselective synthesis, unlike simpler thiadiazole systems .

Biological Activity

N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea is a compound that has garnered attention in pharmaceutical and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antitumor, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}Cl2_{2}N4_{4}S
  • Molecular Weight : 275.17 g/mol
  • CAS Number : 205492-91-7

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating a potent inhibitory effect on cell proliferation.

Cell Line GI50_{50} (μM) TGI (μM) LC50_{50} (μM)
EKVX (Lung Cancer)25.177.593.3
RPMI-8226 (Leukemia)21.528.715.9
OVCAR-4 (Ovarian)25.928.727.9
PC-3 (Prostate)15.927.915.1

The compound's antitumor mechanism involves the inhibition of key signaling pathways such as PI3K and mTORC1, which are crucial for cancer cell survival and proliferation .

2. Antibacterial Activity

In addition to its antitumor effects, this compound has demonstrated notable antibacterial properties against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03–0.06 μg/mL
Streptococcus pyogenes0.06–0.12 μg/mL
Haemophilus influenzae0.25–1 μg/mL

The compound showed significant inhibitory activity against bacterial gyrase and topoisomerase enzymes, which are essential for bacterial DNA replication .

3. Antifungal Activity

Preliminary studies suggest that this compound also possesses antifungal properties, although detailed data is limited. It has been tested against common fungal strains with promising results in inhibiting growth.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Mouse Models : In a S180 homograft model in mice, the compound significantly inhibited tumor growth compared to controls .
  • Pharmacokinetics : Studies on the pharmacokinetic profile have indicated favorable absorption and distribution characteristics, making it a potential candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a two-step process:

  • Step 1 : Reacting 5-amino-1,2,3-benzothiadiazole with a chloroformate reagent to form an intermediate isocyanate.
  • Step 2 : Coupling the isocyanate with 2,4-dichloroaniline under anhydrous conditions (e.g., in DMF or THF) at 60–80°C for 12–24 hours. Catalysts like triethylamine improve yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DCM) to minimize side products like thiourea derivatives, which may form due to sulfur reactivity in the benzothiadiazole moiety .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography (if single crystals are obtainable) with SHELXL for refinement .
  • NMR spectroscopy :
  • ¹H NMR : Look for urea NH peaks (δ 9.5–10.5 ppm) and aromatic protons from the benzothiadiazole (δ 7.2–8.0 ppm) and dichlorophenyl groups (δ 7.0–7.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) at ~155 ppm and aromatic carbons .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₃H₈Cl₂N₄OS) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer :

  • Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. The dichlorophenyl group may enhance membrane disruption .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays. The benzothiadiazole moiety may act as a hydrogen-bond acceptor .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do substituents on the benzothiadiazole and dichlorophenyl groups influence bioactivity?

  • Methodological Answer :

  • SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups on the dichlorophenyl ring. Compare IC₅₀ values in enzyme assays.
  • Data Interpretation : Chlorine at the 2,4-positions enhances lipophilicity and target binding, while bulky groups on benzothiadiazole may sterically hinder activity .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with proteins like cytochrome P450 .

Q. What mechanistic pathways explain its reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electrophilic Sites : The urea carbonyl and sulfur in benzothiadiazole are susceptible to nucleophilic attack.
  • Kinetic Studies : Use NMR to track reaction rates with amines (e.g., benzylamine) in polar aprotic solvents.
  • DFT Calculations : Analyze charge distribution to identify reactive regions (e.g., M06-2X/6-31G* level) .

Q. How can contradictory data on its biological activity be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., consistent cell passage numbers, solvent controls).
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., hydrolysis of urea to amines) that may confound results .
  • Cross-Validation : Compare results across multiple models (e.g., in vitro vs. ex vivo) to isolate context-dependent effects .

Key Considerations for Researchers

  • Synthetic Challenges : The benzothiadiazole ring is prone to oxidation; use inert atmospheres (N₂/Ar) during reactions .
  • Data Contradictions : Discrepancies in bioactivity may arise from impurities (e.g., unreacted aniline derivatives). Always characterize purity via HPLC (>95%) .
  • Ethical Compliance : Adhere to safety protocols for chlorinated compounds (e.g., waste disposal guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea
Reactant of Route 2
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N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,4-dichlorophenyl)urea

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